((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid
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Overview
Description
(2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a complex organic compound featuring a unique structure that includes an adamantyl group, a thiazolidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the hydrazone derivative from 1-adamantyl ketone and hydrazine. This intermediate is then reacted with thiazolidine-4-one under specific conditions to form the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantyl or thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to bioactivity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in various applications.
Mechanism of Action
The mechanism of action of (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group may enhance binding affinity, while the thiazolidine ring could participate in specific interactions with biological molecules. These interactions can modulate pathways involved in cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)propionic acid
- (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)butyric acid
Uniqueness
Compared to similar compounds, (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid stands out due to its specific acetic acid moiety, which can influence its solubility and reactivity. The presence of the adamantyl group also imparts unique steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-1-(1-adamantyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H23N3O3S/c1-9(17-6-10-2-11(7-17)4-12(3-10)8-17)19-20-16-18-15(23)13(24-16)5-14(21)22/h10-13H,2-8H2,1H3,(H,21,22)(H,18,20,23)/b19-9+ |
InChI Key |
PRXGKFOECRVXLF-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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